2-Fluorobenzoic acid

Overview

Description

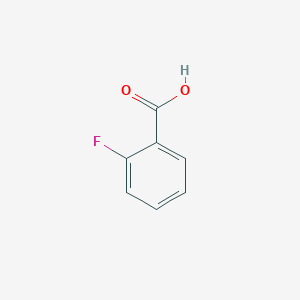

2-Fluorobenzoic acid (C₇H₅FO₂, CAS 445-29-4) is a fluorinated aromatic carboxylic acid with a fluorine substituent at the ortho position of the benzene ring. It has a molecular weight of 140.11 g/mol and is characterized by its moderate solubility in water and organic solvents like ethanol . This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals such as zaragozic acid A analogs .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Synthesis of Radiopharmaceuticals

One of the prominent applications of 2-fluorobenzoic acid is in the synthesis of radiotracers for Positron Emission Tomography (PET). A study demonstrated the efficient preparation of 2-[18F]-fluoro-5-nitrobenzoic acid via nucleophilic fluorination using 1-arylbenziodoxolones as precursors. This compound shows promise as a PET tracer due to its ability to incorporate fluorine-18 into peptides, proteins, or antibodies, enhancing imaging capabilities in molecular biology and clinical diagnostics .

1.2 Influenza Treatment Development

Research has also focused on the development of this compound derivatives as inhibitors of influenza neuraminidase enzymes. A series of synthesized derivatives showed significant inhibitory activity against viral sialidases expressed by the influenza A virus. The most active compound exhibited an IC50 value significantly lower than its non-fluorinated counterpart, indicating that the introduction of the fluorine atom enhances antiviral efficacy .

Organic Synthesis Applications

2.1 Intermediate in Chemical Reactions

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of zaragozic acid A analogs and other complex organic molecules. Its unique chemical properties allow it to participate in various reactions, including esterification and amidation, making it a versatile building block in synthetic chemistry .

2.2 Catalytic Applications

In catalytic processes, this compound has been employed as a cocatalyst in reactions involving bifunctional catalysts. For instance, it was found to enhance the efficiency of certain reactions by stabilizing transition states or facilitating specific interactions within catalytic cycles .

Environmental Applications

3.1 Microbial Degradation Studies

The environmental fate of this compound has been studied concerning its biodegradability. Research indicates that certain anaerobic bacteria can utilize 2-fluorobenzoate as a carbon source, leading to complete degradation and fluoride ion release. This property is critical for assessing the environmental impact of fluorinated compounds and their potential for bioremediation .

Table 1: Summary of Applications of this compound

Mechanism of Action

The mechanism of action of 2-fluorobenzoic acid involves its metabolism by microorganisms. For instance, Pseudomonas pseudoalcaligenes metabolizes the compound through a defluorination reaction, forming a cyclic peroxide intermediate. This intermediate is then reduced to catechol, which is further metabolized . The molecular targets and pathways involved in this process include enzymes that facilitate the defluorination and reduction reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Fluorobenzoic Acid

- Structure : Fluorine substituent at the para position.

- Applications : Used in coordination chemistry, as seen in cobalt(II) complexes. For example, [Co₂(2,2’-bpy)₂(μ-L)₂(L)₂(μ-H₂O)] (HL = 4-fluorobenzoic acid) forms a dinuclear "butterfly" structure with antiferromagnetic properties .

- Comparison : The para-fluorine substitution alters electronic distribution compared to the ortho position in 2-fluorobenzoic acid, affecting coordination behavior and magnetic interactions. Solubility data for 4-fluorobenzoic acid are scarce, but positional differences likely influence polarity and solubility .

2-Chlorobenzoic Acid

- Structure : Chlorine substituent at the ortho position.

- Applications : Precursor for pharmaceuticals like clotrimazole and ketamine derivatives .

- Comparison : Chlorine’s larger atomic size and lower electronegativity compared to fluorine reduce the carboxylic acid’s acidity (higher pKa). This impacts reactivity in esterification and amidation reactions. Unlike this compound, 2-chlorobenzoic acid lacks reported antibacterial ester derivatives .

5-Fluoro-2-hydroxybenzoic Acid

- Structure : Combines fluorine (meta position) and a hydroxyl group (ortho to the carboxylic acid).

- Applications : Used in life sciences research due to its dual functional groups, enabling applications in antimicrobial or anti-inflammatory studies .

- Comparison: The hydroxyl group increases polarity and water solubility compared to this compound.

2-Fluoro-5-(trifluoromethyl)benzoic Acid

- Structure : Contains a trifluoromethyl group (electron-withdrawing) at the meta position.

- Applications : Intermediate in organic syntheses, leveraging its strong electron-deficient aromatic ring for nucleophilic substitution reactions .

- Comparison: The trifluoromethyl group significantly enhances acidity (lower pKa) compared to this compound.

2-Fluoro-5-formylbenzoic Acid

- Structure : Features a formyl group (meta position) alongside fluorine.

- Applications : Used in custom synthesis for pharmaceuticals and agrochemicals, where the aldehyde group enables further functionalization .

- Comparison : The formyl group provides a reactive site absent in this compound, making it versatile in multi-step syntheses. However, this compound’s stability under storage conditions is less studied .

Key Data Table: Structural and Functional Comparison

Biological Activity

2-Fluorobenzoic acid (2-FBA) is an aromatic organic compound with the chemical formula CHFO. It is one of three isomeric fluorobenzoic acids and has gained attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of 2-FBA, summarizing key research findings, mechanisms of action, and relevant case studies.

- Molecular Weight : 140.11 g/mol

- Melting Point : 126 °C

- Density : 1.3 g/cm³

- Boiling Point : 244.7 °C

Biological Activity Overview

2-FBA has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that 2-FBA exhibits antimicrobial properties against certain bacterial strains.

- Anticancer Activity : Studies have shown that it can inhibit the growth of cancer cells, particularly adenocarcinoma cells.

Antimicrobial Activity

In a study evaluating the antimicrobial effects of fluorinated benzoic acids, 2-FBA demonstrated significant inhibitory effects against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Study: Inhibition of Adenocarcinoma Cells

A notable study investigated the effect of 2-FBA on adenocarcinoma cell lines. The results indicated that:

- Cell Growth Inhibition : At concentrations below 20 µg/L, 2-FBA inhibited up to 50% of cancer cell growth.

- Mechanism of Action : The inhibition was associated with cell cycle arrest in the G0/G1 phase and induction of apoptosis, suggesting a protective effect against cancer cell proliferation .

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of 2-FBA. The following findings are noteworthy:

- Acute Toxicity : The oral acute LD50 for 2-FBA is reported to be approximately 4000 mg/kg in rats, indicating relatively low toxicity compared to other fluorinated compounds .

- Behavioral Effects : Symptoms observed at higher doses included central-nervous system depression and gastrointestinal disturbances, but these effects were transient .

Metabolism and Biodegradation

Research has also focused on the metabolic pathways involving 2-FBA. It is known to be metabolized by certain bacteria, such as Pseudomonas pseudoalcaligenes, which can degrade fluorobenzoates through specific enzymatic reactions. This metabolic pathway includes the formation of dead-end metabolites like 2-fluoro-cis,cis-muconic acid during cometabolism processes .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthesis methods for 2-fluorobenzoic acid in academic research?

The primary synthesis routes involve nucleophilic fluorination of iodobenzoic acid derivatives or decarboxylation of fluorinated precursors. For example, 1-arylbenziodoxolones react with fluoride ions (e.g., CsF) in polar aprotic solvents like DMF under anhydrous conditions to yield this compound. However, yields are highly dependent on aryl substituents and activation methods (e.g., trifluoroacetic acid improves reactivity by forming noncyclic intermediates) .

| Synthesis Method | Yield Range | Key Conditions |

|---|---|---|

| Nucleophilic fluorination of 1-arylbenziodoxolones | 8–70%* | DMF, CsF, 150°C, TEMPO additive |

| Decarboxylation of fluorinated precursors | 45–85% | Acidic or thermal conditions |

*Yield varies with bulky aryl groups and activation protocols.

Q. What experimental methods are used to characterize this compound?

Key techniques include:

- NMR spectroscopy : NMR (δ ≈ -115 ppm for ortho-fluorine) and NMR to confirm substitution patterns .

- X-ray crystallography : SHELX software is commonly used for crystal structure refinement, though fluorine’s low electron density may complicate analysis .

- Mass spectrometry : Electron ionization (EI-MS) confirms molecular weight (140.11 g/mol) and fragmentation patterns .

Q. What is known about the solubility of this compound in organic solvents?

Experimental data are limited. A single study reports solubility in ethanol at 298 K (0.42 mol/kg), but no multi-temperature or multi-solvent datasets exist. Researchers must validate solubility using controlled gravimetric or spectroscopic methods under inert conditions to avoid oxidation .

| Solvent | Solubility (mol/kg) | Temperature (K) | Uncertainty |

|---|---|---|---|

| Ethanol | 0.42 | 298 | ±1.5% |

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound derivatives?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is used to model reaction pathways. For example:

- Electron density analysis : Exact exchange terms improve accuracy for fluorinated systems (average error: ±2.4 kcal/mol for thermochemistry) .

- Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites, aiding in designing fluorination protocols .

Q. What challenges arise in crystallographic analysis of this compound due to fluorine’s properties?

Fluorine’s small atomic radius and low electron density cause:

- Disorder in crystal structures : Requires high-resolution data (≤0.8 Å) and SHELXL refinement with restraints .

- Weak hydrogen bonds : C–F···H–O interactions influence packing but are harder to resolve than O/N-based bonds .

Q. How can researchers address contradictions in reported solubility or stability data?

- Validation via DSC : Differential scanning calorimetry detects polymorphic transitions or decomposition (e.g., melting point: 122–125°C) .

- Cross-referencing synthesis protocols : Impurities from incomplete fluorination (e.g., residual iodine) may skew solubility measurements .

Q. What mechanistic insights exist for fluorination reactions involving this compound precursors?

Studies on 1-arylbenziodoxolones reveal:

- Radical inhibition : TEMPO additives suppress side reactions during CsF-mediated fluorination .

- Solvent effects : DMF enhances fluoride ion availability, while DMSO stabilizes transition states .

Q. How is this compound applied in drug development research?

- PET tracer synthesis : 2-[]-fluoro-5-nitrobenzoic acid serves as a radiolabeling precursor for peptides/proteins .

- MOF synthesis : Acts as a linker in metal-organic frameworks (e.g., with Zn or Cu nodes) for catalytic or sensing applications .

Properties

IUPAC Name |

2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTREUWFTAOOKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Record name | 2-fluorobenzoic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2-fluorobenzoic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060001 | |

| Record name | Benzoic acid, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-Fluorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10862 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | 2-Fluorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10862 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

445-29-4, 41406-98-8 | |

| Record name | 2-Fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041406988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-FLUOROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64UZ32KOO4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.